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molecular formula C9H5N3O4S2 B8589042 2-(1,2,3-Thiadiazol-4-yl)phenyl isocyanatosulfonate CAS No. 89406-33-7

2-(1,2,3-Thiadiazol-4-yl)phenyl isocyanatosulfonate

Cat. No. B8589042
M. Wt: 283.3 g/mol
InChI Key: FZADSUFXGVRKPH-UHFFFAOYSA-N
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Patent
US04475944

Procedure details

By the procedure of Example 1, 7.9 g of chlorosulfonyl isocyanate was reacted with 10 g of 2-(1,2,3-thiadiazol-4-yl)phenol [prepared by the procedure of U.S. Pat. No. 3,940,407] in 125 ml of dry toluene. The reaction mixture was stirred at 25° C. for 1 hour, then heated at 100° to 110° C. for 1 hour. The resulting solution was cooled to 25° C., filtered, and the filtrate was concentrated in vacuo to yield 14 g of the title compound as a crude oil. The IR showed an isocyanate absorption at 2220 cm-1.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[S:2]([N:5]=[C:6]=[O:7])(=[O:4])=[O:3].[S:8]1[CH:12]=[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[OH:19])[N:10]=[N:9]1>C1(C)C=CC=CC=1>[N:5]([S:2]([O:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[C:11]1[N:10]=[N:9][S:8][CH:12]=1)(=[O:4])=[O:3])=[C:6]=[O:7]

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
10 g
Type
reactant
Smiles
S1N=NC(=C1)C1=C(C=CC=C1)O
Step Two
Name
Quantity
125 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the procedure of U.S
TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° to 110° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=C=O)S(=O)(=O)OC1=C(C=CC=C1)C=1N=NSC1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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